6-chloro-4-(trifluoromethyl)pyridazin-3-ol
Description
6-Chloro-4-(trifluoromethyl)pyridazin-3-ol is a pyridazine derivative characterized by a hydroxyl group at position 3, a chlorine atom at position 6, and a trifluoromethyl (-CF₃) group at position 4.
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2O/c6-3-1-2(5(7,8)9)4(12)11-10-3/h1H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYYINLSOLYYKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(trifluoromethyl)pyridazin-3-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyridazine with trifluoromethylating agents followed by reduction and hydrolysis steps. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of 6-chloro-4-(trifluoromethyl)pyridazin-3-ol may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-(trifluoromethyl)pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in precursor compounds can be reduced to amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyridazinones, amines, and other functionalized derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
Research indicates that derivatives of pyridazine compounds, including 6-chloro-4-(trifluoromethyl)pyridazin-3-ol, exhibit significant antimicrobial activity. A study demonstrated that these compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The structure-activity relationship (SAR) analysis has shown that modifications in the trifluoromethyl group enhance the antimicrobial efficacy of the parent compound .
Anticancer Activity
Recent investigations have highlighted the potential of 6-chloro-4-(trifluoromethyl)pyridazin-3-ol in oncology. In vitro studies have reported that this compound can induce apoptosis in cancer cell lines, suggesting its role as a lead compound for anticancer drug development. The mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation .
Agricultural Applications
Insecticidal Properties
The compound has been explored for its insecticidal properties. Patents detail formulations that include 6-chloro-4-(trifluoromethyl)pyridazin-3-ol as a key ingredient for controlling various pests. The effectiveness of this compound against common agricultural pests like aphids and whiteflies has been documented, suggesting its utility in pest management strategies .
Herbicide Development
In addition to its insecticidal properties, 6-chloro-4-(trifluoromethyl)pyridazin-3-ol has potential applications as a herbicide. Research indicates that it can selectively inhibit weed growth without affecting crop yield, making it a valuable tool in sustainable agriculture practices .
Case Studies
-
Antimicrobial Efficacy Study
A comprehensive study published in a peer-reviewed journal evaluated the antimicrobial activity of various pyridazine derivatives, including 6-chloro-4-(trifluoromethyl)pyridazin-3-ol. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, showcasing its potential as a new class of antibiotics . -
Field Trials for Insect Control
Field trials conducted on crops treated with formulations containing 6-chloro-4-(trifluoromethyl)pyridazin-3-ol showed a marked decrease in pest populations compared to untreated controls. This study emphasized the compound's effectiveness and safety for use in agricultural settings .
Mechanism of Action
The mechanism of action of 6-chloro-4-(trifluoromethyl)pyridazin-3-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations :
- Substituent Effects: The position of the -CF₃ group (e.g., 4 vs. 3) and the presence of a hydroxyl vs. ketone group significantly alter reactivity and solubility.
- Applications : Phenyl- or furyl-substituted analogues (e.g., ) are often used in agrochemicals, while halogenated variants (e.g., ) serve as intermediates in drug discovery.
Pharmacological Relevance
Pyridazine cores are less common in approved drugs but are explored in preclinical studies for kinase inhibition or antimicrobial activity .
Biological Activity
6-Chloro-4-(trifluoromethyl)pyridazin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.
The molecular formula of 6-chloro-4-(trifluoromethyl)pyridazin-3-ol is C6H3ClF3N3O, with a molecular weight of approximately 207.56 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which may influence its biological interactions.
Research indicates that compounds similar to 6-chloro-4-(trifluoromethyl)pyridazin-3-ol may interact with specific molecular targets, including enzymes and receptors involved in cell proliferation and apoptosis. For instance, studies on related pyridazine derivatives have shown that they can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Anticancer Activity
A series of studies have evaluated the anticancer properties of pyridazine derivatives, including 6-chloro-4-(trifluoromethyl)pyridazin-3-ol. Notably:
- In Vitro Studies : Compounds similar to 6-chloro-4-(trifluoromethyl)pyridazin-3-ol demonstrated significant cytotoxicity against various cancer cell lines, including breast (MDA-MB-231) and ovarian (SKOV-3) cancer cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation .
- IC50 Values : In studies involving related compounds, IC50 values were reported in the low micromolar range, indicating potent activity against targeted cancer cells. For example, some derivatives showed IC50 values as low as 0.126 μM against MDA-MB-231 cells .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar pyridazine derivatives have exhibited activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), showcasing their utility in treating resistant infections .
Case Studies
- Anticancer Study : A study synthesized a series of pyridazine derivatives and evaluated their anticancer activity using the SRB assay. The results indicated that certain derivatives significantly increased apoptotic rates in treated cancer cells compared to controls, suggesting a promising therapeutic avenue for further development .
- Antimicrobial Study : In a model assessing the efficacy against Mtb, compounds derived from pyridazines displayed nanomolar MIC values and significantly reduced bacterial burden in infected mouse models, indicating their potential as effective treatments for tuberculosis .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
